16-Oxo-ethinylestradiol

Overview

Description

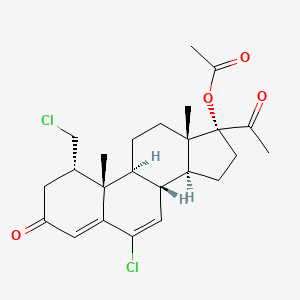

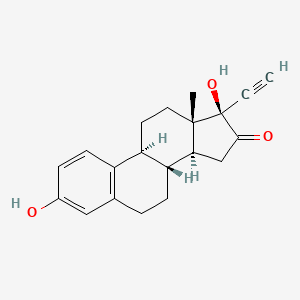

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol . It has a molecular formula of C20H22O3 and a molecular weight of 310.3869 .

Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the SMILES string:C[C@]12CC[C@H]3C@@Hccc34)[C@@H]1CC(=O)[C@@]2(O)C#C . Physical And Chemical Properties Analysis

This compound is a derivative of ethinylestradiol, which is a crystalline white or yellowish powder, insoluble in water but soluble in ethanol, ether, acetone, dioxane, and chloroform .Scientific Research Applications

Effects on Human Endothelial Cells : Ethinylestradiol (EE) and 17β-estradiol (E2) show different impacts on nitric oxide production and protection against oxidative stress in human endothelial cell cultures. EE does not increase nitric oxide synthesis and does not protect cells against oxidative stress, unlike E2 (Andozia et al., 2010).

Oxidative DNA Damage in Rat Testicular Cells : 17 alpha-Ethinylestradiol can induce oxidative DNA damage in rat testicular cells, suggesting a potential mechanism of reproductive toxicity (Wellejus et al., 2004).

Impact on Fish Reproduction : Dietary exposure to EE2 alters gene expression patterns and key pathways in the liver and ovary of female largemouth bass during egg development, indicating its interference with the endocrine system and potential population-level effects in aquatic organisms (Collí-Dulá et al., 2014).

Genotoxic Potential in Mammalian Cells : Ethinylestradiol shows genotoxic effects in human lymphocytes at certain concentrations, particularly in the presence of metabolic activation. This suggests its potential role in DNA damage and carcinogenicity (Siddique et al., 2005).

Drug Interactions : Ethinylestradiol is extensively metabolized and can participate in multiple pharmacokinetic drug interactions as either a victim or perpetrator. It's crucial to understand these interactions for its safe use in oral contraceptives and hormone replacement therapy (Zhang et al., 2007).

Ecotoxicity Removal in Water Treatment : 17α-ethinylestradiol, a potent estrogen found in wastewater, can be effectively degraded in water treatment processes using TAML/peroxide, reducing its ecotoxicity and potential feminization effects on fish (Mills et al., 2015).

Influence on Chlorella pyrenoidosa : Exposure to 17α-EE2 affects the growth, photosynthetic activity, and antioxidant system of the algae Chlorella pyrenoidosa, indicating the broader ecological impact of this compound on aquatic organisms (Zhang et al., 2022).

Biosensor Development for EE2 Detection : A biosensor based on polyvinylpyrrolidone/chitosan/reduced graphene oxide electrospun nanofibers has been developed for highly sensitive electrochemical detection of EE2, highlighting its environmental monitoring applications (Pavinatto et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of this compound are estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues throughout the body, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

This compound, like ethinylestradiol, acts as an agonist of the estrogen receptors . It binds to these receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This results in a decrease in endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by ethinylestradiol. For the aerobic degradation of estrogens, it has been proposed that the degradation pathway begins with 17β-dehydrogenation to render estrone, followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of ethinylestradiol. Ethinylestradiol is primarily metabolized in the liver, mainly by CYP3A4 . It has a bioavailability of 38–48% , and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of ethinylestradiol. These effects include breast tenderness and enlargement, headache, fluid retention, and nausea . In men, it can cause breast development, feminization in general, hypogonadism, and sexual dysfunction . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

Action Environment

The action of this compound, like that of ethinylestradiol, can be influenced by environmental factors. For instance, the presence of this compound in aquatic environments has been associated with detrimental effects on biota

Biochemical Analysis

Biochemical Properties

16-Oxo-ethinylestradiol, like its parent compound ethinylestradiol, is likely to interact with various enzymes, proteins, and other biomolecules. Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . It is also known to bind to sex hormone-binding globulin (SHBG) and albumin . The interactions of this compound with these and other biomolecules would need to be further investigated.

Cellular Effects

The cellular effects of this compound are not well-studied. Ethinylestradiol is known to have various effects on cells. It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others .

Molecular Mechanism

Ethinylestradiol is known to act as an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Temporal Effects in Laboratory Settings

Studies on ethinylestradiol have shown that it has an elimination half-life of 7-36 hours .

Dosage Effects in Animal Models

Studies on ethinylestradiol have shown that it can suppress inflammation in Daphnia magna, a non-target organism, when exposed to it for 21 days .

Metabolic Pathways

Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . Major human metabolic pathways of ethinylestradiol are hydroxylation via CYP enzymes, glucuronidation or sulfation .

Transport and Distribution

Ethinylestradiol is known to bind to sex hormone-binding globulin (SHBG) and albumin , which could potentially aid in its transport and distribution.

Subcellular Localization

Studies on other enzymes have shown that altering the subcellular localization can result in varying biotransformation rates .

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-17,21,23H,4,6,8-9,11H2,2H3/t15-,16-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJACPGCDLFVQMY-JOMPHRNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159230 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350468-76-6 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350468766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-OXO-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTC87NA4WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)